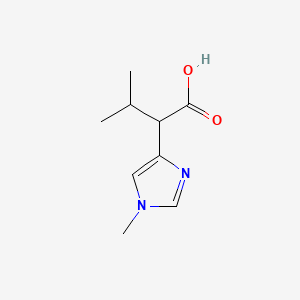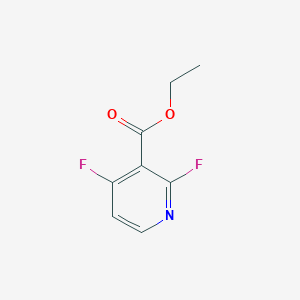
Ethyl 2,4-difluoronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-difluoronicotinate is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of nicotinic acid, where two fluorine atoms are substituted at the 2nd and 4th positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-difluoronicotinate typically involves the esterification of 2,4-difluoronicotinic acid. One common method is the reaction of 2,4-difluoronicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,4-difluoronicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4-difluoronicotinic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates.
Reduction: 2,4-difluoronicotinyl alcohol.
Hydrolysis: 2,4-difluoronicotinic acid.
Aplicaciones Científicas De Investigación
Ethyl 2,4-difluoronicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors.
Materials Science: It is used in the development of fluorinated materials with unique properties such as increased thermal stability and resistance to degradation.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Mecanismo De Acción
The mechanism of action of ethyl 2,4-difluoronicotinate involves its interaction with molecular targets such as nicotinic receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these receptors. The ester group can undergo hydrolysis in vivo, releasing the active 2,4-difluoronicotinic acid, which then exerts its biological effects by modulating receptor activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl nicotinate: Lacks the fluorine substitutions, resulting in different chemical and biological properties.
2,4-Difluoronicotinic acid: The free acid form of ethyl 2,4-difluoronicotinate.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The ethyl ester group also provides distinct pharmacokinetic properties, making it a valuable compound in drug development and materials science.
Propiedades
Fórmula molecular |
C8H7F2NO2 |
|---|---|
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
ethyl 2,4-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 |
Clave InChI |
URSHQXZQWWHBQH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)

![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)

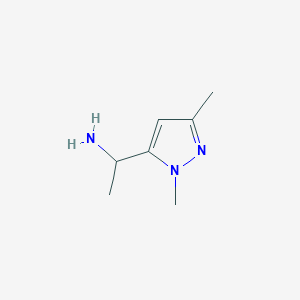
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
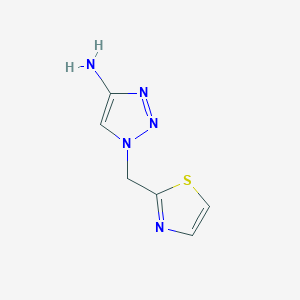

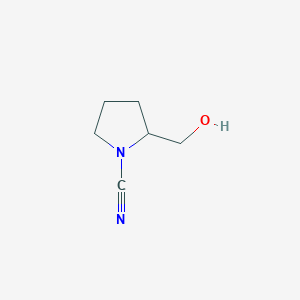
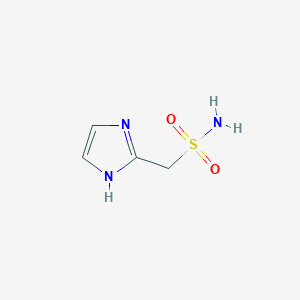

![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)
